The synthesis of 6-(3,5-Difluorophenoxy)hexan-1-ol typically involves several steps that may include the following methods:
The molecular structure of 6-(3,5-Difluorophenoxy)hexan-1-ol can be analyzed using various techniques:
OCCCCCCOC1=CC=C(F)C(F)=C1
, which indicates the arrangement of atoms and bonds.6-(3,5-Difluorophenoxy)hexan-1-ol can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals or material sciences .
The physical and chemical properties of 6-(3,5-Difluorophenoxy)hexan-1-ol include:
These properties are crucial for determining its handling and storage requirements in laboratory settings .
6-(3,5-Difluorophenoxy)hexan-1-ol has several notable applications:
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8